molecular formula C14H13N3O3S B5660986 N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE

Cat. No.: B5660986
M. Wt: 303.34 g/mol
InChI Key: GGCLUAWGCLVZSX-UHFFFAOYSA-N
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Description

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE typically involves the condensation of furan-2-carboxylic acid with aniline derivatives under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9(18)15-10-4-6-11(7-5-10)16-14(21)17-13(19)12-3-2-8-20-12/h2-8H,1H3,(H,15,18)(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLUAWGCLVZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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